
Ceronapril
概要
説明
セロナプリルは、Ceranapril および Novopril などの提案された商品名でも知られており、ホスホネート系アンジオテンシン変換酵素(ACE)阻害剤です。 高血圧と心不全の治療のために開発されましたが、市販されたことはありません 。 セロナプリルの化学式は C21H33N2O6P であり、モル質量は 440.48 g/mol です .
2. 製法
合成経路および反応条件: セロナプリルは、ホスホネート部分とプロリン誘導体のカップリングを含む多段階プロセスによって合成されます。 主要な手順には以下が含まれます。
ホスホネート中間体の形成: これは、適切なホスホン酸誘導体をアルコールと酸性条件下で反応させることを含みます。
プロリン誘導体とのカップリング: 次に、ホスホネート中間体を、トリエチルアミンなどの塩基の存在下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用してプロリン誘導体とカップリングします。
工業生産方法: セロナプリルの工業生産には、上記の合成経路のスケールアップが含まれます。 これには、反応条件の最適化、より大きな反応器の使用、および品質と収量の一貫性を確保するための連続フロー技術の採用が含まれます。 精製プロセスも、工業用クロマトグラフィーシステムを使用してスケールアップされます .
準備方法
Synthetic Routes and Reaction Conditions: Ceronapril is synthesized through a multi-step process involving the coupling of a phosphonate moiety with a proline derivative. The key steps include:
Formation of the Phosphonate Intermediate: This involves the reaction of a suitable phosphonic acid derivative with an alcohol under acidic conditions.
Coupling with Proline Derivative: The phosphonate intermediate is then coupled with a proline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The purification process would also be scaled up using industrial chromatography systems .
化学反応の分析
反応の種類: セロナプリルは、以下を含むいくつかの種類の化学反応を受けます。
加水分解: セロナプリルは、酸性または塩基性条件下で加水分解して、構成ホスホネートおよびプロリン誘導体を生成できます。
酸化: セロナプリルは、特にホスホネート部分で酸化反応を受ける可能性があり、ホスホン酸誘導体の生成につながります。
一般的な試薬と条件:
加水分解: 塩酸または水酸化ナトリウムなどの酸性または塩基性条件。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。
形成される主な生成物:
加水分解: ホスホン酸誘導体およびプロリン誘導体。
酸化: ホスホン酸誘導体。
置換: 置換ホスホネート誘導体.
4. 科学研究への応用
化学: ホスホネート化学と ACE 阻害の研究のためのモデル化合物として。
生物学: 生物系における ACE 阻害剤の役割を調査するため。
医学: 高血圧と心不全の潜在的な治療薬として、ただし市販されたことはありません。
科学的研究の応用
Introduction to Ceronapril
This compound is an angiotensin-converting enzyme (ACE) inhibitor developed primarily for the treatment of hypertension and heart failure. It belongs to a class of medications that help relax blood vessels, making it easier for the heart to pump blood. This article explores the various scientific research applications of this compound, supported by detailed data tables and documented case studies.
Pharmacokinetics and Measurement Techniques
Radioimmunoassay Development
A significant advancement in the study of this compound has been the development of a radioimmunoassay (RIA) for its measurement in biological fluids. This method allows for sensitive detection of this compound levels, with a range of 0 to 500 ng/ml and sensitivity down to 1.0 ng/ml. The RIA demonstrated high recovery rates and low coefficients of variance, making it a reliable tool for pharmacokinetic studies in healthy volunteers .
Table 1: Key Features of this compound Radioimmunoassay
Feature | Details |
---|---|
Detection Range | 0 - 500 ng/ml |
Sensitivity | 1.0 ng/ml |
Intraassay Coefficients | Low (3.9% - 4.6%) |
Recovery Rate | High |
Effect on Cerebral Blood Flow
This compound has been investigated for its effects on cerebral blood flow (CBF) in patients with moderate hypertension. In a clinical study, patients receiving this compound alongside chlorthalidone showed a significant decrease in mean arterial blood pressure from 130 mm Hg to 108 mm Hg over nine weeks. However, CBF measurements indicated a decrease from 44 mL/min/100 g to 34 mL/min/100 g, suggesting that while systemic blood pressure decreased, CBF was not adversely affected in terms of clinical outcomes .
Table 2: Clinical Study Results on this compound
Parameter | Baseline (Week 0) | Post-Treatment (Week 9) | p-value |
---|---|---|---|
Mean Arterial Pressure | 130 ± 4 mm Hg | 108 ± 8 mm Hg | <0.05 |
Cerebral Blood Flow | 44 ± 15 mL/min/100g | 34 ± 5 mL/min/100g | =0.05 |
Potential in Treating Schizophrenia
Emerging research suggests that this compound may have applications beyond cardiovascular health, particularly in treating schizophrenia. A patent describes the use of ACE inhibitors like this compound in combination with antipsychotic drugs to enhance therapeutic effects. Animal studies indicated that this compound could produce neuroleptic-like effects, potentially aiding in the management of schizophrenia symptoms .
Table 3: Experimental Design for Schizophrenia Treatment
Experiment | Dose (mg/kg) | Observed Effects |
---|---|---|
Experiment 1 | 0.005, 0.05, 0.5 | Neuroleptic-like effects |
Experiment 2 | 0.05 | Enhanced latent inhibition |
Absorption and Transport Studies
This compound's absorption characteristics have been evaluated using human intestinal absorptive cell models (Caco-2 cells). These studies are crucial for understanding how effectively this compound can be absorbed in the gastrointestinal tract, which directly impacts its bioavailability and efficacy as a therapeutic agent .
Table 4: Uptake Studies of this compound
Parameter | Result |
---|---|
Uptake Rate | High |
Transport Mechanism | Active transport |
作用機序
セロナプリルは、アンジオテンシン変換酵素(ACE)の活性を阻害することで効果を発揮します。 この酵素は、アンジオテンシン I を強力な血管収縮剤であるアンジオテンシン II に変換する役割を担っています。 ACE を阻害することにより、セロナプリルはアンジオテンシン II のレベルを低下させ、血管拡張と血圧の低下につながります。 さらに、セロナプリルは血管拡張剤であるブラジキニンのレベルを高め、さらに降圧効果に貢献しています .
類似化合物との比較
セロナプリルは、以下のような他の ACE 阻害剤と類似しています。
- カプトプリル
- エナラプリル
- リシノプリル
- ラミプリル
- フォシノプリル
- ゾフェノプリル
独自性: セロナプリルは、ホスホネート部分によって他の ACE 阻害剤とは異なります。 他の ACE 阻害剤は通常、カルボキシレートまたはスルフィドリル基を含んでいます。 この構造上の違いは、結合親和性と薬物動態に影響を与える可能性があります .
生物活性
Ceronapril, also known as SQ-29852, is a potent angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the management of hypertension and heart failure. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.
This compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:
- Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels.
- Reduced Blood Pressure : The lowering of vascular resistance contributes to decreased blood pressure.
- Increased Bradykinin Levels : The inhibition of ACE also leads to elevated bradykinin levels, which can enhance vasodilation but may cause side effects such as cough and angioedema.
The compound exhibits an IC50 value of approximately 36 nM, indicating its effectiveness in blocking ACE activity.
Biological Activity
This compound's biological activity is characterized by its ability to modulate the renin-angiotensin system effectively. The following table summarizes its key biological activities:
Activity | Description |
---|---|
ACE Inhibition | Blocks the conversion of angiotensin I to angiotensin II. |
Vasodilation | Promotes relaxation of blood vessels, leading to lower blood pressure. |
Cardiac Output | Improves cardiac output by reducing vascular resistance. |
Bradykinin Modulation | Increases bradykinin levels, contributing to additional vasodilatory effects. |
Case Studies and Research Findings
Several studies have investigated the effects of this compound and its analogs on various conditions. Below are notable findings from clinical trials and research:
- Hypertension Management
- Heart Failure
-
Dementia Research
- Although not widely marketed for this purpose, preliminary studies suggested that this compound may have neuroprotective effects that could be beneficial in treating dementia-related symptoms.
Safety Profile and Side Effects
While this compound is effective as an ACE inhibitor, it is associated with some common side effects:
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLTXNCFVRALQ-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891418 | |
Record name | Ceronapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111223-26-8, 120122-26-1 | |
Record name | Ceronapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceronapril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceronapril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceronapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERONAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。